ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in pain, mood, and appetite regulation. URB597 has been studied for its potential therapeutic applications in pain management, anxiety, and depression.
Mechanism of Action
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate works by inhibiting the enzyme FAAH, which breaks down anandamide. By inhibiting FAAH, this compound increases levels of anandamide, leading to analgesic, anxiolytic, and antidepressant effects. This compound does not directly interact with cannabinoid receptors, making it a non-psychoactive compound.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide in various tissues, including the brain, liver, and spleen. This increase in anandamide levels has been associated with analgesic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been shown to have anti-inflammatory effects in models of inflammatory pain.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate is its specificity for FAAH, making it a useful tool for studying the endocannabinoid system. However, this compound has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, this compound may have off-target effects on other enzymes, which could complicate interpretation of experimental results.
Future Directions
Future research on ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate could focus on its potential therapeutic applications in other conditions, such as addiction, epilepsy, and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosing and administration of this compound, as well as potential combination therapies with other drugs. Finally, research could focus on developing more potent and selective FAAH inhibitors with longer half-lives and fewer off-target effects.
Scientific Research Applications
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression. In preclinical studies, this compound has been shown to increase levels of anandamide, leading to analgesic effects in models of inflammatory and neuropathic pain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-6-8-11-22-15(3)19(20(23)24-7-2)17-14-16(9-10-18(17)22)25-13-12-21(4)5/h9-10,14H,6-8,11-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJQMCCVCJDGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCCN(C)C)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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